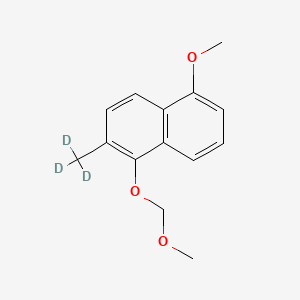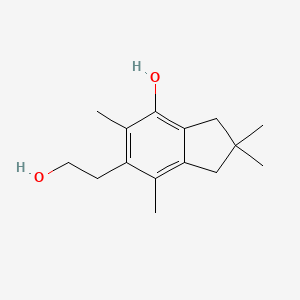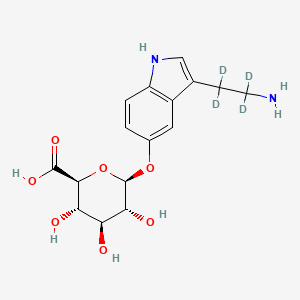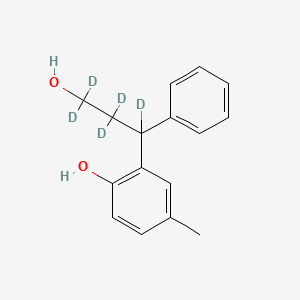
(Rac)-Tolterodine-desdiisopropylamino-ol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 is a deuterated derivative of tolterodine, a medication primarily used to treat overactive bladder. The compound is characterized by the replacement of hydrogen atoms with deuterium, which can influence its pharmacokinetic properties. This modification is often used in scientific research to study the metabolism and action of drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Tolterodine-desdiisopropylamino-ol-d5 typically involves the deuteration of tolterodine. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original tolterodine compound.
科学研究应用
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 has several scientific research applications:
Chemistry: Used as a model compound to study deuterium isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to understand the biotransformation of tolterodine in biological systems.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated tolterodine.
Industry: Utilized in the development of deuterated drugs with enhanced stability and reduced side effects.
作用机制
The mechanism of action of (Rac)-Tolterodine-desdiisopropylamino-ol-d5 involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, the compound inhibits involuntary bladder contractions, thereby reducing symptoms of overactive bladder. The deuterium atoms in the compound can influence its metabolic stability and duration of action.
相似化合物的比较
Similar Compounds
Tolterodine: The non-deuterated form of the compound, used to treat overactive bladder.
Fesoterodine: A related compound with similar therapeutic effects.
Oxybutynin: Another medication used for overactive bladder, with a different chemical structure.
Uniqueness
(Rac)-Tolterodine-desdiisopropylamino-ol-d5 is unique due to its deuterium substitution, which can enhance its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolic degradation, and potentially fewer side effects compared to its non-deuterated counterparts.
属性
分子式 |
C16H18O2 |
|---|---|
分子量 |
247.34 g/mol |
IUPAC 名称 |
4-methyl-2-(1,2,2,3,3-pentadeuterio-3-hydroxy-1-phenylpropyl)phenol |
InChI |
InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3/i9D2,10D2,14D |
InChI 键 |
MJPIYYRDVSLOME-BEHIUOGBSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])O)C([2H])(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



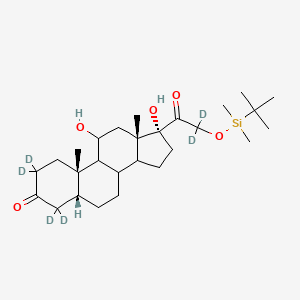

![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)

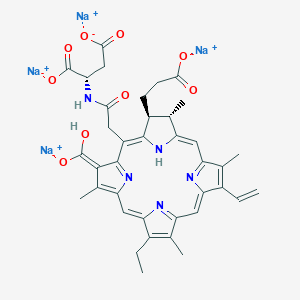
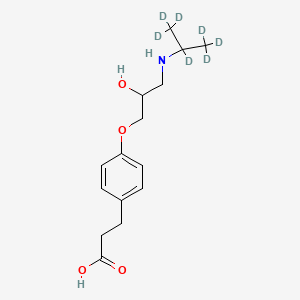
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
